Thymidine-A,A,A,6-D4

Descripción general

Descripción

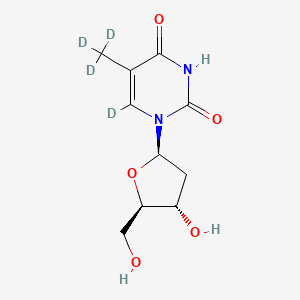

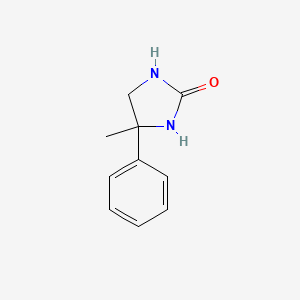

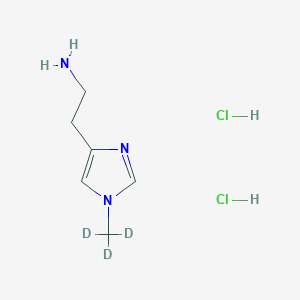

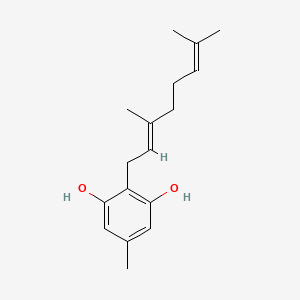

Thymidine-A,A,A,6-D4 is a variant of Thymidine . Thymidine, also known as deoxythymidine, is a pyrimidine deoxynucleoside. It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . Thymidine-A,A,A,6-D4 is a constituent of deoxyribonucleic acid .

Synthesis Analysis

Thymidine analogs are known to incorporate randomly into DNA . The thymidine incorporation assay utilizes a strategy wherein a radioactive nucleoside, 3H-thymidine, is incorporated into new strands of chromosomal DNA during mitotic cell division . Thymidine-d4 is intended for use as an internal standard for the quantification of thymidine by GC- or LC-MS .Molecular Structure Analysis

In its composition, deoxythymidine is a nucleoside composed of deoxyribose (a pentose sugar) joined to the pyrimidine base thymine . The modifying substituents are connected to thymine through an ether or a C-C bond .Chemical Reactions Analysis

The DNAs of bacterial viruses are known to contain diverse, chemically complex modifications to thymidine that protect them from the endonuclease-based defenses of their cellular hosts . These thymidine hypermodifications are derived from free amino acids enzymatically installed on 5-hydroxymethyluridine (5-hmdU) .Physical And Chemical Properties Analysis

Thymidine exists in solid form as small white crystals or white crystalline powder. It has a molecular weight of 242.229 u and a melting point of 185 °C .Aplicaciones Científicas De Investigación

Cell Fate Transition and Reprogramming

Thymidine analogs like Thymidine-A,A,A,6-D4 are instrumental in facilitating cell fate transition. They are known to incorporate into DNA, which can lead to epigenetic reshaping and promote cell fate transition by activating the DNA damage repair pathway. This process results in increased histone acetylation and genome-wide DNA demethylation, which are crucial for regulating somatic cell reprogramming .

Understanding DNA Damage and Repair Mechanisms

Research involving Thymidine-A,A,A,6-D4 can provide insights into the mechanisms of DNA damage and repair. By incorporating thymidine analogs into DNA, scientists can study the cellular responses to DNA damage and the efficiency of different DNA repair pathways .

Epigenetic Studies

Thymidine analogs are used to create a hypomethylated environment in cells, which is essential for studying epigenetic modifications and their effects on gene expression and cell differentiation .

Viral DNA Modification Research

Thymidine-A,A,A,6-D4 can be used to study the hypermodification of thymidine in viral DNA. This research can reveal how viruses evade host defenses and can lead to the development of new antiviral strategies .

Cancer Research

Thymidine analogs are crucial in cancer research, particularly in the study of thymidylate synthase inhibitors (TSIs). TSIs work by blocking the enzymatic activity of thymidylate synthase, preventing DNA synthesis in cancer cells, which leads to cell death .

Chemical Biology and Drug Discovery

The study of thymidine analogs like Thymidine-A,A,A,6-D4 can contribute to the field of chemical biology by providing insights into the interactions between small molecules and biological systems. This knowledge is valuable for drug discovery and the development of new therapeutic agents .

Mecanismo De Acción

Target of Action

Thymidine-A,A,A,6-D4, an analogue of thymidine, primarily targets several enzymes. These include Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, Thymidine kinase 2, mitochondrial, Nucleoside-specific channel-forming protein tsx, and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in DNA synthesis and cell proliferation .

Mode of Action

Thymidine-A,A,A,6-D4 interacts with its targets by acting as a substrate . It is activated by phosphorylation to its active form . This compound prevents viral replication by inhibiting early events in the viral life cycle .

Biochemical Pathways

Thymidine-A,A,A,6-D4 affects the pyrimidine salvage pathway, which is essential for DNA synthesis . It is phosphorylated by Thymidine kinase 2 (TK2) in mitochondria to form deoxythymidine monophosphate (dTMP), an essential precursor for the synthesis of the DNA-building block, thymidylate .

Pharmacokinetics

It is known that the compound is activated by phosphorylation . More research is needed to fully understand the absorption, distribution, metabolism, and excretion of Thymidine-A,A,A,6-D4.

Result of Action

Thymidine-A,A,A,6-D4 has been shown to inhibit the synthesis of viral DNA and to inhibit the incorporation of thymidine into newly synthesized DNA . It also inhibits telbivudine resistance mutations in vitro .

Propiedades

IUPAC Name |

6-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-BTDYSWPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thymidine-A,A,A,6-D4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}acetic acid hydrochloride](/img/structure/B1436202.png)

![2,6-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B1436214.png)